molecular formula C11H9NO B1266891 1-(Quinolin-6-yl)ethanone CAS No. 73013-68-0

1-(Quinolin-6-yl)ethanone

Cat. No. B1266891
CAS RN: 73013-68-0
M. Wt: 171.19 g/mol
InChI Key: GBYIZWZRYFGYDE-UHFFFAOYSA-N
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Patent
US08822468B2

Procedure details

Bromine (6.69 g, 132 mmol) was added to a warm (100° C.) solution of 1-quinolin-6-yl-ethanone (Stage 1.4, 18.8 g, 110 mmol) in acetic acid (50 mL). The mixture was stirred at 100° C. for 45 min then cooled to rt. A precipitate was formed which was filtered off and washed with Et2O. Drying under HV at 50° C. afforded the title compound as a brown solid (tR 1.3 min (conditions 1), MH+=251.8).
Quantity
6.69 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[N:3]1[C:12]2[C:7](=[CH:8][C:9]([C:13](=[O:15])[CH3:14])=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1>C(O)(=O)C>[Br:1][CH2:14][C:13]([C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[N:3]=[CH:4][CH:5]=[CH:6]2)=[O:15]

Inputs

Step One
Name
Quantity
6.69 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
18.8 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to rt
CUSTOM
Type
CUSTOM
Details
A precipitate was formed which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
Drying under HV at 50° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrCC(=O)C=1C=C2C=CC=NC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.